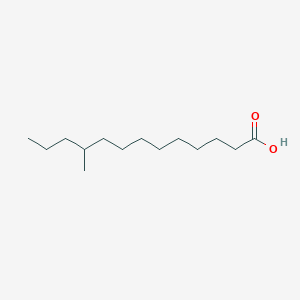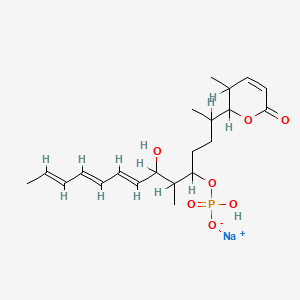
Tryparsamide
Übersicht
Beschreibung
Tryparsamide is a synthetic arsenical compound primarily used in the treatment of trypanosomiasis (African sleeping sickness) and neurosyphilis . It was developed in the early 20th century by Jacobs and Heidelberger at the Rockefeller Institute . The compound is known for its ability to penetrate the central nervous system, making it effective against diseases that affect the brain and spinal cord .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tryparsamid wird aus N-Phenylglycinamid und Arsensäure synthetisiert. Der Prozess beinhaltet die Reaktion von N-Phenylglycinamid mit Arsen(III)-oxid in Gegenwart von Salzsäure, gefolgt von der Neutralisation mit Natriumhydroxid .
Industrielle Produktionsmethoden: Die industrielle Produktion von Tryparsamid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet mehrere Reinigungsschritte, einschließlich Umkristallisation und Filtration, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tryparsamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Tryparsamid kann zu Arsensäurederivaten oxidiert werden.
Reduktion: Die Verbindung kann zu Arsen(III)-oxidderivaten reduziert werden.
Substitution: Tryparsamid kann Substitutionsreaktionen eingehen, bei denen die Arsensäuregruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.
Hauptprodukte:
Oxidation: Arsensäurederivate.
Reduktion: Arsen(III)-oxidderivate.
Substitution: Verschiedene substituierte Arsensäurederivate.
Wissenschaftliche Forschungsanwendungen
Tryparsamid wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:
5. Wirkmechanismus
Tryparsamid entfaltet seine Wirkung, indem es den Stoffwechsel von Trypanosomen, den Parasiten, die für die Trypanosomiasis verantwortlich sind, stört. Die Verbindung hemmt wichtige Enzyme, die an der Oxidation von reduziertem Nicotinamid-Adenin-Dinukleotid (NADH) beteiligt sind, wodurch die Energieproduktion in den Parasiten gestört wird . Dies führt zum Tod der Parasiten und zur Auflösung der Infektion .
Ähnliche Verbindungen:
Suramin: Eine weitere Arsenverbindung, die zur Behandlung von Trypanosomiasis eingesetzt wird.
Melarsoprol: Eine giftigere Arsenverbindung, die für die Behandlung von Trypanosomiasis im Spätstadium eingesetzt wird.
Pentamidin: Eine Diaminverbindung, die zur Behandlung von Trypanosomiasis im Frühstadium eingesetzt wird.
Einzigartigkeit von Tryparsamid: Die Fähigkeit von Tryparsamid, das zentrale Nervensystem zu durchdringen, macht es besonders wirksam gegen Krankheiten, die Gehirn und Rückenmark betreffen. Diese Eigenschaft unterscheidet es von anderen Arsenverbindungen und macht es zu einem wertvollen Werkzeug bei der Behandlung von Neurosyphilis und Trypanosomiasis im Spätstadium .
Wirkmechanismus
Tryparsamide exerts its effects by interfering with the metabolism of trypanosomes, the parasites responsible for trypanosomiasis. The compound inhibits key enzymes involved in the oxidation of reduced nicotinamide adenine dinucleotide (NADH), disrupting the energy production in the parasites . This leads to the death of the parasites and the resolution of the infection .
Vergleich Mit ähnlichen Verbindungen
Suramin: Another arsenical compound used to treat trypanosomiasis.
Melarsoprol: A more toxic arsenical compound used for late-stage trypanosomiasis.
Pentamidine: A diamidine compound used to treat early-stage trypanosomiasis.
Uniqueness of Tryparsamide: this compound’s ability to penetrate the central nervous system makes it particularly effective against diseases that affect the brain and spinal cord. This property distinguishes it from other arsenical compounds and makes it a valuable tool in the treatment of neurosyphilis and late-stage trypanosomiasis .
Eigenschaften
IUPAC Name |
sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYIAABRKWHXJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsN2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046341 | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-72-3 | |
| Record name | Tryparsamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tryparsamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPARSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)

![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)




![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)





